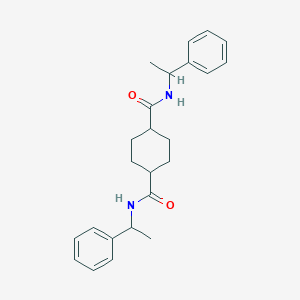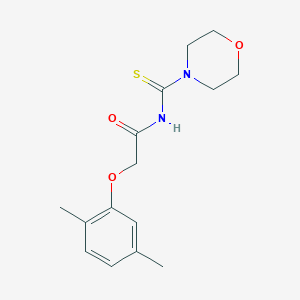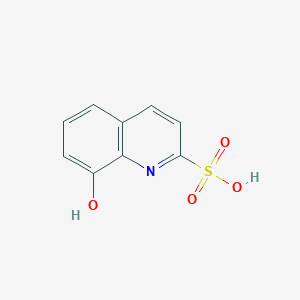
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide, also known as Tert-butylphenylacetamide (TPA), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA is a white crystalline powder that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of TPA is not well understood, but it is believed to act as a modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
TPA has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its effects on anxiety, sedation, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TPA is its relatively simple synthesis and availability. TPA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, TPA has limited solubility in water, which may limit its use in aqueous systems. Additionally, the mechanism of action of TPA is not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on TPA. One area of interest is the development of new synthetic methods for TPA and related compounds. Another area of interest is the investigation of the mechanism of action of TPA and its effects on GABA(A) receptors. Additionally, TPA may have potential applications in the development of new anxiolytic and sedative drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
In conclusion, TPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA has been extensively studied for its potential applications in organic synthesis, material science, and pharmacology. TPA has been shown to have anxiolytic and sedative effects in animal models and has potential applications in the development of new drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
Métodos De Síntesis
TPA can be synthesized through a multistep process starting with the reaction of tert-butylbenzene with acetic anhydride to form tert-butylphenylacetate. This product is then hydrolyzed with hydrochloric acid to form TPA. The synthesis of TPA is relatively simple and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
TPA has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. TPA has also been used as a building block in the preparation of polymers and other materials.
Propiedades
Nombre del producto |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-10(2)13(15-11(3)16)12(8-9)14(4,5)6/h7-8H,1-6H3,(H,15,16) |
Clave InChI |
FVHRNYIVAVWDKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)
